molecular formula C21H22ClN3O3 B2435893 N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 896381-90-1

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

Cat. No. B2435893
CAS RN: 896381-90-1
M. Wt: 399.88
InChI Key: HGIGQMFPGCFNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is a complex organic compound. It contains a quinazoline group, which is a type of heterocyclic compound . Quinazolines are found in many bioactive compounds and have been the subject of much research .


Molecular Structure Analysis

The compound contains a quinazoline group, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (contains two nitrogen atoms) . It also contains a chlorophenyl group and a hexanamide group. The exact structure would need to be determined through methods such as NMR spectroscopy .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide and its derivatives have been synthesized and evaluated for various pharmacological activities. For instance, one study focused on synthesizing 1-benzylsubstituted derivatives of this compound and evaluating their anticonvulsant activity. However, these substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures (El Kayal et al., 2022).

Antitubercular Activity

  • Derivatives of N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide have been investigated for their antitubercular activity. A study reported the synthesis of novel derivatives and confirmed their structures. These compounds exhibited moderate to promising antitubercular activity against the H 37 Rv strain (Pattan et al., 2006).

Diuretic Agents

  • Quinazolin-4(3H)-one derivatives, related to N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, have been synthesized to evaluate their diuretic activity. The derivatives showed significant diuretic activity, with one particular compound exhibiting notable effectiveness (Maarouf et al., 2004).

Farnesyl Protein Transferase Inhibition

  • Some derivatives of N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide have shown potent Farnesyl Protein Transferase inhibitory activity. These findings suggest potential applications in the development of oral in vivo inhibitors (Angibaud et al., 2003).

Antimicrobial and Mosquito Larvicidal Activities

  • Research into 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, which are structurally related to N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, has shown that these compounds possess good antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).

Future Directions

The future research directions for this compound could involve studying its synthesis, structure, and potential biological activities. Given the wide range of activities exhibited by quinazoline derivatives , this compound could be a promising candidate for further study.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-11-9-15(10-12-16)14-23-19(26)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)24-21(25)28/h3-4,6-7,9-12H,1-2,5,8,13-14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIGQMFPGCFNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.